(5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine is an organic compound that features a complex structure with both chloro and sulfonyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These targets play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target enzyme and modulate its activity, leading to changes in the biochemical processes controlled by these enzymes .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenylamine with 2-ethoxy-5-(methylethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylphenol: Similar in structure but lacks the sulfonyl group.
2-Ethoxy-5-(methylethyl)benzenesulfonamide: Similar but lacks the chloro group.
N-(5-Chloro-2-methylphenyl)-2-ethoxy-5-isopropylbenzenesulfonamide: A close analog with slight variations in the alkyl groups.
Uniqueness
What sets (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine apart is its combination of chloro and sulfonyl groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-5-23-17-9-7-14(12(2)3)10-18(17)24(21,22)20-16-11-15(19)8-6-13(16)4/h6-12,20H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWVHFSOVLDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.